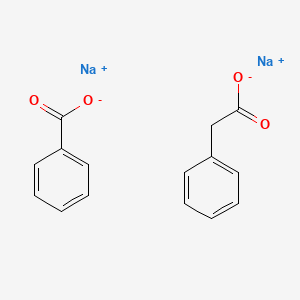

Sodium phenylacetate and sodium benzoate

CAS No.: 725747-03-5

Cat. No.: VC17111805

Molecular Formula: C15H12Na2O4

Molecular Weight: 302.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 725747-03-5 |

|---|---|

| Molecular Formula | C15H12Na2O4 |

| Molecular Weight | 302.23 g/mol |

| IUPAC Name | disodium;2-phenylacetate;benzoate |

| Standard InChI | InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |

| Standard InChI Key | LLZQUVJCIMFHKK-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Composition and Structural Properties

Molecular Characteristics

Sodium phenylacetate (C₈H₇NaO₂) and sodium benzoate (C₇H₅NaO₂) form a 1:1 molar ratio combination, yielding the molecular formula C₁₅H₁₂Na₂O₄ with a molecular weight of 302.23 g/mol . The structural configuration comprises two aromatic carboxylates: phenylacetate (a benzene ring linked to an acetate group) and benzoate (a benzene ring directly bonded to a carboxylate group).

Table 1: Key Chemical Properties

| Property | Sodium Phenylacetate | Sodium Benzoate |

|---|---|---|

| IUPAC Name | Sodium 2-phenylacetate | Sodium benzoate |

| SMILES | [Na+].[O-]C(=O)CC1=CC=CC=C1 | [Na+].[O-]C(=O)C1=CC=CC=C1 |

| CAS Registry | 114-87-2 | 532-32-1 |

| Solubility (Water) | Freely soluble | Freely soluble |

The combination’s stability in aqueous solution enables intravenous administration, with a pH-adjusted formulation (6.0–8.0) to prevent precipitation .

Mechanism of Action and Metabolic Pathways

Nitrogen Scavenging in Urea Cycle Disorders

UCDs arise from deficiencies in enzymes such as ornithine transcarbamylase (OTC) or carbamoyl phosphate synthetase I (CPS1), leading to toxic ammonia accumulation. Sodium phenylacetate and benzoate mitigate this via two parallel pathways:

-

Phenylacetate conjugates with glutamine in the liver and kidneys, forming phenylacetylglutamine, which excretes two nitrogen atoms per molecule through renal clearance .

-

Benzoate conjugates with glycine to produce hippurate, excreting one nitrogen atom per molecule .

Figure 1: Metabolic Pathways

-

Phenylacetate + Glutamine → Phenylacetylglutamine (renal excretion)

-

Benzoate + Glycine → Hippurate (renal excretion)

This dual mechanism provides 3 moles of nitrogen removal per treatment cycle, equivalent to urea’s nitrogen-carrying capacity .

Pharmacokinetics and Dose Optimization

Nonlinear Kinetics and Dosing Regimens

Clinical pharmacokinetic studies reveal dose-dependent clearance patterns:

-

Phenylacetate: AUC increases disproportionately from 175.6 mcg·h/mL at 1 g/m² to 3,829.2 mcg·h/mL at 5.5 g/m², indicating saturable metabolism .

-

Benzoate: Rapid conversion to hippurate results in undetectable plasma levels within 14–26 hours post-infusion .

Table 2: Pharmacokinetic Parameters

| Parameter | Phenylacetate (5.5 g/m²) | Benzoate (5.5 g/m²) |

|---|---|---|

| Tₘₐₓ (hours) | 2 | 1.5 |

| Clearance (L/h/m²) | 0.89 | 3.62 |

| Half-life (hours) | 5.6 | 1.2 |

A standard regimen includes a 90-minute loading dose (5.5 g/m² each) followed by a 24-hour maintenance infusion, adjusted for ammonia levels and renal function .

Regulatory Status and Therapeutic Guidelines

FDA-Approved Indications

Sodium phenylacetate and benzoate injection (10%/10%) is indicated for acute hyperammonemia with encephalopathy in UCD patients aged ≥2 months . Contraindications include hypersensitivity to benzoate derivatives and concurrent use with valproic acid (risk of hyperammonemia exacerbation) .

Administration Protocols

-

Pediatric Dose: 2.5 mL/kg diluted in 10% dextrose, infused via central line

-

Adult Dose: 55 mL/m², adjusted for serum ammonia and renal function

Recent Advances and Future Directions

Novel Formulations

Investigational sustained-release oral formulations aim to reduce infusion frequency, with Phase II trials showing 70% ammonia reduction over 48 hours .

Combination Therapies

Adjuvant use with carglumic acid (for N-acetylglutamate synthetase deficiency) improves survival in neonatal-onset UCDs, achieving 92% response rates vs. 78% with monotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume